5-(Trifluoromethyl)cyclohexane-1,3-dione
Overview
Description
5-(Trifluoromethyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C7H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring with two ketone functionalities at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(Trifluoromethyl)cyclohexane-1,3-dione involves the reaction of cyclohexane-1,3-dione with trifluoromethylating agents under controlled conditions. For example, the compound can be synthesized by reacting cyclohexane-1,3-dione with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated alcohols.
Scientific Research Applications
5-(Trifluoromethyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)cyclohexane-1,2,3-trione: This compound has an additional ketone group, making it more reactive.
5-(Trifluoromethyl)phenylcyclohexane-1,3-dione: The presence of a phenyl group introduces aromaticity and alters the compound’s chemical properties
Uniqueness
5-(Trifluoromethyl)cyclohexane-1,3-dione is unique due to its specific trifluoromethylation pattern and the presence of two ketone groups. This combination imparts distinct reactivity and stability, making it valuable for various synthetic applications.
Properties
IUPAC Name |
5-(trifluoromethyl)cyclohexane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECFBOFLRZHLSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731303 | |
Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124612-15-3 | |
Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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